E7820 vs. TC-I-15: Mechanistic Differentiation in Integrin α2β1 Targeting Strategy
E7820 and TC-I-15 represent fundamentally distinct approaches to modulating integrin α2β1 function. TC-I-15 acts as a direct competitive antagonist of α2β1 integrin binding, with IC50 values <30 μM against GFOGER collagen peptide and <1 μM against low-affinity GLOGEN peptide [1]. In contrast, E7820 suppresses integrin α2 mRNA expression rather than blocking ligand binding, producing a downstream cascade affecting integrins α3, α5, and β1 without directly occupying the receptor [2]. This mechanistic divergence is critical for researchers selecting between acute receptor blockade versus sustained expression-level modulation.
| Evidence Dimension | Mechanism of integrin α2 modulation |
|---|---|
| Target Compound Data | Suppresses integrin α2 mRNA expression; reduces integrins α2, α3, α5, and β1 protein levels; no direct receptor occupancy |
| Comparator Or Baseline | TC-I-15: Direct competitive antagonist of α2β1 collagen binding; IC50 <30 μM (GFOGER), <1 μM (GLOGEN); non-specific (also inhibits α1β1 and α11β1) |
| Quantified Difference | Qualitative mechanistic difference; E7820: expression-level modulation via mRNA suppression; TC-I-15: competitive binding inhibition with ~30× potency difference between collagen peptide affinities |
| Conditions | E7820: HUVEC confluent culture; TC-I-15: C2C12 cell adhesion assays with synthetic collagen peptide coatings |
Why This Matters
This mechanistic distinction determines whether a research program requires acute, reversible receptor blockade (TC-I-15) or sustained, transcriptionally-driven suppression of multiple integrin subunits (E7820), directly impacting experimental design and procurement selection.
- [1] Hunter EJ, Hamaia SW, Gullberg D, et al. Selectivity of the collagen-binding integrin inhibitors, TC-I-15 and obtustatin. Toxicol Appl Pharmacol. 2021;428:115669. doi:10.1016/j.taap.2021.115669. View Source
- [2] Funahashi Y, Sugi NH, Semba T, et al. Sulfonamide derivative, E7820, is a unique angiogenesis inhibitor suppressing an expression of integrin alpha2 subunit on endothelium. Cancer Res. 2002;62(21):6116-6123. PMID: 12414636. View Source
